Akt1&PKA-IN-1

Akt signaling PKA crosstalk kinase inhibitor selectivity

Akt inhibitors often confound cell cycle studies through off-target CDK2 activity. Akt1&PKA-IN-1 eliminates this artifact with an 89-fold selectivity window (CDK2 IC50 = 9.8 μM) while preserving dual Akt1 (0.11 μM) and PKAα (0.03 μM) potency. • Benchmark control for kinase panels requiring dual Akt/PKA activity with defined CDK2 counter-screen margins. • ATP-competitive mechanism; ideal reference for SAR campaigns exploring amide-based Akt inhibitors. • Research-use only; solid, ≥98% purity; shipped ambient with blue ice as needed.

Molecular Formula C20H17Cl2N3O
Molecular Weight 386.3 g/mol
Cat. No. B12391634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1&PKA-IN-1
Molecular FormulaC20H17Cl2N3O
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESC1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4
InChIInChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m1/s1
InChIKeyTWAIYMKBHKNSRO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Akt1&PKA-IN-1 Overview


Akt1&PKA-IN-1 (CAS 1334107-58-2) is a potent small-molecule dual inhibitor targeting both protein kinase B (Akt1) and protein kinase A (PKAα). It exhibits low nanomolar activity against both kinases while demonstrating selectivity over cyclin-dependent kinase 2 (CDK2), a common off-target in Akt inhibitor development [1]. The compound belongs to a series of novel amide-based AKT1 inhibitors rationally designed using X-ray crystallographic information and SAR studies to achieve an improved selectivity profile over CDK2 [1]. With an IC50 of 0.11 μM for Akt1 and 0.03 μM for PKAα, Akt1&PKA-IN-1 provides a balanced dual inhibition profile not found in highly selective pan-Akt inhibitors or allosteric Akt modulators .

Akt1&PKA-IN-1 Differentiation


Akt inhibitors exhibit profound divergence in isoform selectivity, off-target kinase engagement, and mechanism of action. Pan-Akt inhibitors such as Ipatasertib achieve high Akt1 potency (IC50 = 5 nM) but are designed to minimize PKA inhibition, with >620-fold selectivity . Conversely, allosteric Akt inhibitors like Akt Inhibitor XII (Akti-2) display negligible PKA activity (>50 μM) but also fail to inhibit Akt1 potently (>10 μM) . The ATP-competitive inhibitor A-674563 inhibits both Akt1 (IC50 = 14 nM) and PKA (IC50 = 16 nM) but lacks meaningful CDK2 selectivity (IC50 = 46 nM), resulting in a narrow selectivity window . Akt1&PKA-IN-1 occupies a unique profile space: it maintains dual Akt/PKA potency while introducing a >89-fold selectivity margin over CDK2—a critical consideration for experiments where CDK2-mediated confounding effects must be minimized [1]. Simply substituting any Akt inhibitor for Akt1&PKA-IN-1 alters the kinase inhibition fingerprint and may compromise experimental reproducibility or data interpretation.

Akt1&PKA-IN-1 Comparative Evidence


Dual Akt1/PKA Potency vs. Pan-Akt Inhibitors

Akt1&PKA-IN-1 exhibits potent dual inhibition of Akt1 (IC50 = 0.11 μM) and PKAα (IC50 = 0.03 μM). In contrast, the pan-Akt inhibitor Ipatasertib, while highly potent against Akt1 (IC50 = 5 nM), shows markedly reduced PKA inhibition (IC50 = 3100 nM), yielding a 620-fold selectivity window . Similarly, PF-AKT400 displays extreme Akt1 selectivity (IC50 = 0.5 nM) over PKA (IC50 = 450 nM), a 900-fold difference [1]. This data demonstrates that Akt1&PKA-IN-1 provides a balanced dual inhibition profile not achievable with highly selective pan-Akt inhibitors, which are engineered to minimize PKA engagement [2].

Akt signaling PKA crosstalk kinase inhibitor selectivity cancer cell signaling

CDK2 Selectivity vs. Close Analog

Akt1&PKA-IN-1 and Akt1&PKA-IN-2 are structurally related amide AKT1 inhibitors from the same medicinal chemistry series. Akt1&PKA-IN-1 displays an 89-fold selectivity window between Akt1 (IC50 = 0.11 μM) and CDK2 (IC50 = 9.8 μM) . In comparison, Akt1&PKA-IN-2 exhibits a 98-fold selectivity window between Akt1 (IC50 = 0.007 μM) and CDK2 (IC50 = 0.69 μM) . While Akt1&PKA-IN-2 is more potent overall, its absolute CDK2 IC50 of 0.69 μM remains within a concentration range that could produce CDK2-mediated effects in cellular assays, whereas Akt1&PKA-IN-1's CDK2 IC50 of 9.8 μM provides a substantially larger absolute safety margin against CDK2 inhibition at concentrations sufficient to fully engage Akt1 and PKA .

CDK2 selectivity off-target kinase profiling amide AKT1 inhibitors SAR

PKA/Akt1 Activity Ratio vs. A-674563

Akt1&PKA-IN-1 exhibits a PKAα IC50 of 0.03 μM and an Akt1 IC50 of 0.11 μM, yielding a PKA/Akt1 potency ratio of 0.27 (i.e., 3.7-fold more potent against PKA) [1]. In contrast, the ATP-competitive Akt1 inhibitor A-674563 shows a PKA IC50 of 16 nM and an Akt1 IC50 of 14 nM, a ratio of 1.14 (equipotent) . While both compounds inhibit both kinases, Akt1&PKA-IN-1's PKA-biased profile may be advantageous for studies where PKA pathway modulation is the primary objective but concurrent Akt inhibition is desired as a secondary effect. Additionally, A-674563's CDK2 IC50 is 46 nM, only a 3.3-fold window over Akt1, whereas Akt1&PKA-IN-1 provides an 89-fold CDK2 selectivity window .

PKA inhibition Akt1 selectivity ATP-competitive inhibitors kinase profiling

ATP-Competitive vs. Allosteric Mechanism

Akt1&PKA-IN-1 is an ATP-competitive inhibitor derived from an amide-based scaffold optimized for CDK2 selectivity [1]. In contrast, allosteric Akt inhibitors such as Akt Inhibitor XII (Akti-2) bind the PH domain and are non-competitive with ATP, exhibiting strong Akt2 selectivity (IC50 = 805 nM) but minimal activity against Akt1 (>10 μM) and PKA (>50 μM) . This mechanistic difference has functional consequences: allosteric inhibitors require an intact PH domain and are sensitive to cellular PIP3 levels, whereas ATP-competitive inhibitors like Akt1&PKA-IN-1 inhibit kinase activity directly regardless of upstream activation state. Furthermore, Akt1&PKA-IN-1's ATP-competitive mechanism enables dual PKA inhibition (IC50 = 0.03 μM), which is entirely absent in allosteric Akt inhibitors .

ATP-competitive vs. allosteric kinase inhibitor mechanism PH domain cellular activity

Akt1&PKA-IN-1 Research Applications


Kinase Selectivity Profiling & Counter-Screening

Akt1&PKA-IN-1 is an ideal reference compound for kinase selectivity panels requiring a dual Akt/PKA positive control with defined CDK2 selectivity. Its balanced IC50 values for Akt1 (0.11 μM) and PKAα (0.03 μM), combined with a >89-fold window over CDK2 (9.8 μM), enable researchers to benchmark novel Akt or PKA inhibitors against a compound with well-characterized dual activity . This is particularly valuable in pharmaceutical screening cascades where CDK2 counter-screens are used to filter out promiscuous ATP-competitive inhibitors [1].

Akt-PKA Crosstalk in Cancer Models

In cancer cell lines where both Akt and PKA pathways contribute to proliferation or survival (e.g., certain breast, prostate, or ovarian cancer models), Akt1&PKA-IN-1 provides a unique tool to simultaneously inhibit both kinases without CDK2-mediated confounding effects on the cell cycle . Because its CDK2 IC50 of 9.8 μM is >10-fold higher than concentrations typically used to achieve near-complete Akt/PKA inhibition (0.5–1 μM), researchers can attribute observed phenotypes to dual Akt/PKA blockade rather than off-target CDK2 inhibition—a critical distinction not afforded by compounds like A-674563 (CDK2 IC50 = 46 nM) or Akt1&PKA-IN-2 (CDK2 IC50 = 0.69 μM) [1].

SAR Studies of Amide-Based Inhibitors

Akt1&PKA-IN-1 serves as a key benchmark compound in SAR campaigns exploring amide-based ATP-competitive kinase inhibitors. The compound's X-ray crystallography-guided design and its position within the SAR landscape of the Ashton et al. series make it a valuable reference for medicinal chemists optimizing selectivity against CDK2 while maintaining dual Akt/PKA potency . Its 89-fold CDK2 selectivity window provides a threshold that newer analogs can be measured against, facilitating rational design of next-generation inhibitors with improved selectivity profiles [1].

Procurement for Inhibitor Libraries & Tool Compounds

For research institutions and biotech companies curating kinase inhibitor libraries, Akt1&PKA-IN-1 fills a specific niche: a dual Akt/PKA inhibitor with documented CDK2 selectivity. Unlike Ipatasertib (620-fold PKA-selective) or PF-AKT400 (900-fold PKA-selective), Akt1&PKA-IN-1 provides sub-micromolar dual inhibition . Unlike allosteric inhibitors (Akti-2), it is ATP-competitive and effective against both Akt1 and PKA [1]. Procurement decisions should prioritize Akt1&PKA-IN-1 when the experimental objective explicitly requires simultaneous modulation of Akt and PKA pathways with minimal CDK2 interference—a combination not represented by any single comparator compound .

Technical Documentation Hub

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